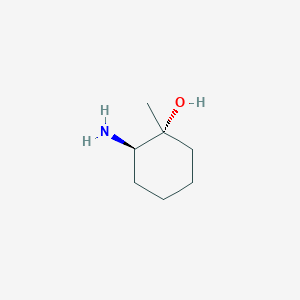

4-Chloro-2-cyanophenylisothiocyanate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Thietanium Ion Formation in Mutagenic Studies

Research involving the formation of thietanium ions from mutagenic substances illustrates the chemical reactivity and potential mutagenicity of chloro-substituted compounds. For example, the study by L. Jolivette et al. (1998) explores the formation of thietanium ions from a direct-acting mutagen, highlighting the significance of such compounds in mutagenicity and carcinogenicity studies L. Jolivette, A. Kende, M. W. Anders, 1998.

Synthesis and Properties of Liquid Crystal Compounds

The synthesis and characterization of liquid crystal (LC) compounds based on substituted phenyl cores, as discussed by J. Herman et al. (2017), provide insight into the impact of core substitution on the birefringence, mesomorphic, and dielectric properties of LC compounds. This research indicates the versatility of chloro-cyanophenylisothiocyanate derivatives in modifying liquid crystal materials for improved performance J. Herman, P. Harmata, O. Strzeżysz, M. Czerwiński, S. Urban, P. Kula, 2017.

Anticancer Properties of Thiocarbamide Derivatives

The experimental and theoretical exploration of the molecular structure and anticancer properties of thiocarbamide derivatives by S. Pandey et al. (2019) is relevant for understanding how chloro-cyanophenylisothiocyanate derivatives could be utilized in designing compounds with potential therapeutic applications. This study provides a foundation for further research into the anticancer activities of similar compounds S. Pandey, Seema Pratap, M. Tiwari, G. Marverti, J. Jasinski, 2019.

Photophysical Properties and Photoinitiation Activity

The study on photophysical properties and photoinitiation activity of novel 1-chloro-substituted thioxanthone derivatives by N. Allen et al. (1999) demonstrates the significance of chloro-cyanophenylisothiocyanate derivatives in photopolymerization processes. This research shows how structural modifications can influence the photophysical behavior and efficiency of compounds in initiating polymerization under light N. Allen, Nik G. Salleh, M. Edge, M. Shah, C. Ley, F. Morlet‐Savary, J. Fouassier, F. Catalina, Arthur Green, S. Navaratnam, B. Parsons, 1999.

Safety and Hazards

Propriétés

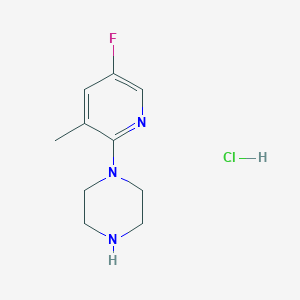

IUPAC Name |

5-chloro-2-isothiocyanatobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClN2S/c9-7-1-2-8(11-5-12)6(3-7)4-10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVKXLHNCRNMAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C#N)N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-oxo-4-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2797866.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2797868.png)

![1-(4-Fluorobenzoyl)-3-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}azepan-2-one](/img/structure/B2797870.png)

![4-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2797871.png)

![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide](/img/no-structure.png)